molecular formula C4H11NO B1601013 (2S)-2-(Methylamino)propan-1-OL CAS No. 40916-73-2

(2S)-2-(Methylamino)propan-1-OL

Cat. No. B1601013
CAS RN: 40916-73-2
M. Wt: 89.14 g/mol
InChI Key: PXWASTUQOKUFKY-BYPYZUCNSA-N
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Description

“(2S)-2-(Methylamino)propan-1-OL” is also known as 2-Amino-2-methyl-1-propanol . It is a substituted aliphatic alcohol and is used majorly as a pH balancer in cosmetic formulations . It has a linear formula of (CH3)2C(NH2)CH2OH .


Molecular Structure Analysis

The molecular structure of “(2S)-2-(Methylamino)propan-1-OL” can be represented by the SMILES string CC(C)(N)CO . The InChI key for this compound is CBTVGIZVANVGBH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The oxidation of a primary alcohol like propan-1-ol, which is similar to “(2S)-2-(Methylamino)propan-1-OL”, is a two-stage process. First, an aldehyde is produced, and then this is further oxidized to a carboxylic acid .


Physical And Chemical Properties Analysis

“(2S)-2-(Methylamino)propan-1-OL” has a molecular weight of 89.14 . It is a liquid at room temperature with a density of 0.934 g/mL at 25 °C (lit.) . The boiling point is 165 °C (lit.), and the melting point is 24-28 °C (lit.) .

Scientific Research Applications

X-ray Structures and Computational Studies

Research on cathinones, which include compounds structurally related to "(2S)-2-(Methylamino)propan-1-OL," has been conducted to understand their molecular structure through X-ray diffraction and computational methods. These studies provide a foundation for understanding the physical and chemical properties of these substances, which is essential for their potential application in medical and material sciences (Nycz et al., 2011).

Metabolic Pathways and Toxicological Analysis

The identification of specific metabolites of designer drugs related to "(2S)-2-(Methylamino)propan-1-OL" in human urine has been a crucial area of research. This work aids in the understanding of their metabolic pathways and assists in the forensic and clinical toxicology fields by developing analytical methods for these substances (Zaitsu et al., 2009).

Corrosion Inhibition

Studies on tertiary amines, including derivatives of "(2S)-2-(Methylamino)propan-1-OL," have shown their efficacy as corrosion inhibitors for metals. These compounds form a protective layer on the metal surface, thereby retarding the anodic dissolution and demonstrating their potential use in industrial applications (Gao et al., 2007).

Asymmetric Transfer Hydrogenation

Research into the catalytic properties of amino alcohols related to "(2S)-2-(Methylamino)propan-1-OL" has shown their application in the asymmetric transfer hydrogenation of ketones. This process yields enantiomerically enriched alcohols, which are valuable in the pharmaceutical and chemical industries (Takehara et al., 1996).

Synthesis and Characterization of Copolymers

The synthesis of copolymers using 2-N-Phthalimido-2-methyl propan-1-ol, a compound related to "(2S)-2-(Methylamino)propan-1-OL," has been explored for its application in material science. These copolymers have potential uses in various industrial and technological applications, demonstrating the versatility of these compounds (Balaji et al., 1999).

properties

IUPAC Name

(2S)-2-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWASTUQOKUFKY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507171
Record name (2S)-2-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(Methylamino)propan-1-OL

CAS RN

40916-73-2
Record name (2S)-2-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(methylamino)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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